Ethyl 2-bromo-4-chlorobenzoate
Overview
Description
Ethyl 2-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has an average mass of 263.516 Da and a monoisotopic mass of 261.939606 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-chlorobenzoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-chlorobenzoate has a molecular weight of 263.51 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 261.93962 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 13 .Scientific Research Applications
Synthesis of Complex Compounds
Ethyl 2-bromo-4-chlorobenzoate is used in the synthesis of various complex compounds. For instance, it plays a role in the efficient synthesis of 2-Ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine (SK&F 106686), an angiotensin II antagonist, through a multi-step process involving bromomethylation (Pridgen et al., 1998). Additionally, it's used in the synthesis of Dapagliflozin, an antidiabetic drug, via a series of reactions starting from 5-bromo-2-chlorobenzoic acid (Jie Yafei, 2011).
Metabolism Studies
Studies on the metabolism of similar compounds, like chlorobenzilate (ethyl 4,4′-dichlorobenzilate), provide insights into the enzymatic processes that might be relevant for compounds like ethyl 2-bromo-4-chlorobenzoate. These processes involve carboxylesterases and other hepatic enzymes (Knowles & Ahmad, 1971).
Chemical Reactions and Properties
Ethyl 2-bromo-4-chlorobenzoate participates in various chemical reactions. For example, ethyl 4-bromo (and chloro)-3-oxobutanoate reacts with diethyl malonate, a reaction relevant for understanding the behavior of ethyl 2-bromo-4-chlorobenzoate in chemical synthesis (Kato et al., 1978).
Pharmacological Research
While avoiding drug use and dosage, it's noteworthy that related compounds are explored for pharmacological purposes, such as in the preparation of C-aryl glucoside SGLT2 inhibitors (Liu et al., 2008). This underscores the potential utility of ethyl 2-bromo-4-chlorobenzoate in drug development, albeit indirectly.
Environmental Interactions
Ethyl 2-bromo-4-chlorobenzoate's related compounds, like 4-bromo- and 4-chlorobenzoate, are metabolized by certain bacteria, which implies possible environmental interactions of ethyl 2-bromo-4-chlorobenzoate, especially in biodegradation processes (van den Tweel et al., 1987).
Safety And Hazards
Ethyl 2-bromo-4-chlorobenzoate should be handled with care. It is harmful if swallowed or inhaled . Contact with skin and eyes should be avoided . It should not be ingested, and immediate medical assistance should be sought if swallowed . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
ethyl 2-bromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXFSIXDJSOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681765 | |
Record name | Ethyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-chlorobenzoate | |
CAS RN |
690260-90-3 | |
Record name | Ethyl 2-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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